Probestin

Vue d'ensemble

Description

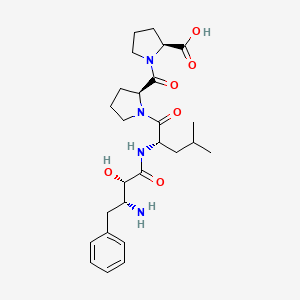

Probestin is a novel inhibitor of aminopeptidase M, a type of enzyme involved in the metabolism of various bioactive peptides. It was first isolated from the culture broth of the bacterium Streptomyces azureus MH663-2F6. The molecular formula of this compound is C26H38N4O6, and its structure includes one 3-amino-2-hydroxy-phenylbutanoic acid, leucine, and two proline residues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Probestin can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the final product is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound involves fermentation using Streptomyces azureus. The bacterium is cultured in a suitable medium, and this compound is extracted from the culture broth. This method allows for the production of large quantities of this compound, which can then be purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Probestin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially changing its inhibitory properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Applications De Recherche Scientifique

Immunopotentiation

Probestin has been shown to increase the number of antibody-forming cells in the spleen of mice, thereby augmenting humoral immunity. In a study involving CDF-mice, this compound was administered alongside sheep red blood cells (SRBC) to assess its immunopotentiating effects. The results demonstrated a significant increase in antibody production, indicating its potential use as an immunomodulator in vaccine development and cancer therapy .

Anti-Angiogenic Activity

Recent studies have highlighted this compound's ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. In a chicken embryo model, this compound was effective in blocking vascular endothelial growth factor-induced angiogenesis, comparable to established angiogenesis inhibitors like sunitinib and bestatin . The following table summarizes the anti-angiogenic effects observed:

| Compound | Concentration (μM) | Effect on Angiogenesis |

|---|---|---|

| This compound | 10 | Significant inhibition |

| Sunitinib | 25 | Significant inhibition |

| Bestatin | 10 | Moderate inhibition |

Tumor Growth Inhibition

In xenograft models using chicken embryos implanted with human breast carcinoma cells, this compound significantly reduced both tumor size and vascularity compared to controls. This suggests that this compound may not only inhibit angiogenesis but also directly affect tumor growth dynamics . The following case study illustrates these findings:

Case Study: Tumor Growth Inhibition

- Model: Chicken embryo CAM with human breast carcinoma MDA-MB-435 cells.

- Treatment: this compound (20 mg/kg), Bestatin (10 mg/kg), Sunitinib (25 mg/kg).

- Results:

- This compound reduced tumor size by approximately 40% compared to controls.

- Vascularity was significantly lower in this compound-treated embryos than in those treated with bestatin.

Safety Profile

The acute toxicity of this compound has been evaluated through intravenous administration in mice, revealing an LD50 greater than 250 mg/kg, indicating a favorable safety profile for further development . Additionally, a maximum tolerated dose study showed no significant weight loss or distress in mice at doses up to 200 mg/kg over six weeks .

Mécanisme D'action

Probestin exerts its effects by inhibiting the activity of aminopeptidase M. It binds to the active site of the enzyme, preventing the hydrolysis of peptide substrates. This inhibition disrupts the normal metabolism of bioactive peptides, leading to various biological effects. The molecular targets of this compound include the aminopeptidase M enzyme and the pathways involved in peptide metabolism .

Comparaison Avec Des Composés Similaires

Bestatin: Another inhibitor of aminopeptidase M, but with a different structure and potency.

Actinonin: A known aminopeptidase M inhibitor with a distinct chemical structure.

Leuhistin: An inhibitor with structural similarities to Probestin but differing in specific functional groups.

Uniqueness of this compound: this compound is unique due to its specific amino acid composition and the presence of the 3-amino-2-hydroxy-phenylbutanoic acid residue. This unique structure contributes to its potent inhibitory activity against aminopeptidase M, distinguishing it from other similar compounds .

Activité Biologique

Probestin is a bioactive compound primarily recognized for its potent inhibitory effects on aminopeptidases, specifically aminopeptidase N (APN) and aminopeptidase M (APM). This article delves into the biological activities of this compound, highlighting its mechanisms, effects on angiogenesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is chemically characterized as a derivative of 4-phenylbutanoylleucylprolylproline. It can be synthesized through solid-phase peptide synthesis (SPPS) methods, which allow for the efficient production of this compound in a laboratory setting . The structure of this compound contributes to its biological activity, particularly its ability to inhibit specific enzymes involved in various physiological processes.

Inhibition of Aminopeptidases:

this compound exhibits significant inhibitory activity against aminopeptidase M, which plays a crucial role in the metabolism of biologically active peptides such as enkephalins. The inhibitory potency of this compound has been shown to surpass that of actinonin, a known inhibitor of APM . This inhibition can lead to increased levels of these peptides in the body, potentially enhancing their physiological effects.

Angiogenesis Inhibition:

this compound has been evaluated for its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. In studies utilizing the chicken embryo chorioallantoic membrane (CAM) assay, this compound demonstrated substantial anti-angiogenic properties. It effectively reduced blood vessel formation and tumor growth when applied to tumor xenografts in this model .

Research Findings and Case Studies

A series of experiments have validated the biological activities of this compound:

- Angiogenesis Assays: In vitro and in vivo studies have shown that this compound significantly inhibits angiogenesis. The CAM assay results indicated that treatment with this compound led to a marked decrease in vascularization around tumors, suggesting its potential as an anti-cancer agent .

- Immunopotentiation: this compound has also been found to exhibit immunopotentiating properties. In murine models, administration of this compound increased the number of antibody-forming cells in the spleen following immunization with sheep red blood cells. This effect suggests that this compound could enhance humoral immunity, making it a candidate for further research in immunotherapy .

Data Summary

The following table summarizes key findings from various studies on this compound:

Propriétés

Numéro CAS |

123652-87-9 |

|---|---|

Formule moléculaire |

C26H38N4O6 |

Poids moléculaire |

502.6 g/mol |

Nom IUPAC |

1-[1-[2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H38N4O6/c1-16(2)14-19(28-23(32)22(31)18(27)15-17-8-4-3-5-9-17)24(33)29-12-6-10-20(29)25(34)30-13-7-11-21(30)26(35)36/h3-5,8-9,16,18-22,31H,6-7,10-15,27H2,1-2H3,(H,28,32)(H,35,36) |

Clé InChI |

CEQMEILRVSCKGT-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O |

SMILES canonique |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

LPP |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-amino-2-hydroxy-4-phenylbutanoyl-leucyl-prolyl-proline probestin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.